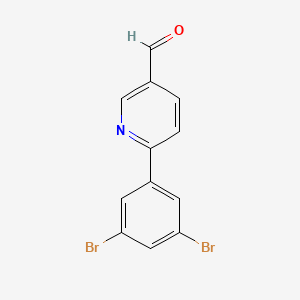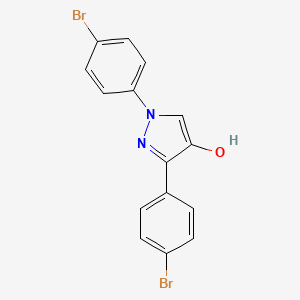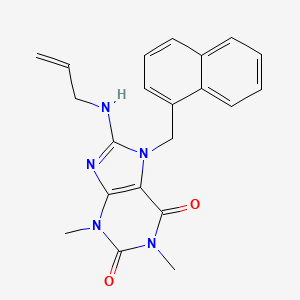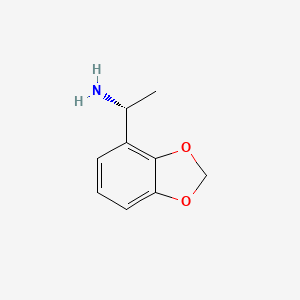
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxy-phenyl)-acetic acid, AldrichCPR, is a chiral compound often used in organic synthesis and pharmaceutical research. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxy-phenyl)-acetic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate (Na2CO3) or triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of Fmoc protection and deprotection efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
®-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxy-phenyl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like piperidine or morpholine for Fmoc deprotection.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of deprotected amino acids or peptides.
Scientific Research Applications
®-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxy-phenyl)-acetic acid is widely used in:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme-substrate interactions and protein synthesis.
Medicine: In the development of pharmaceutical compounds and drug delivery systems.
Industry: In the production of high-purity peptides for research and therapeutic use.
Mechanism of Action
The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The deprotection step, usually carried out with piperidine, removes the Fmoc group, allowing the amino group to participate in subsequent reactions. This mechanism ensures the selective formation of peptide bonds and the synthesis of high-purity peptides .
Comparison with Similar Compounds
Similar Compounds
- **®-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-fluoro-phenyl)-acetic acid
- **®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-fluoro-phenyl)-butyric acid
Uniqueness
®-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxy-phenyl)-acetic acid is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. This structural feature distinguishes it from other Fmoc-protected amino acids and can be exploited in the design of specific peptides and pharmaceutical compounds.
Properties
Molecular Formula |
C24H21NO5 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C24H21NO5/c1-29-16-12-10-15(11-13-16)22(23(26)27)25-24(28)30-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,21-22H,14H2,1H3,(H,25,28)(H,26,27)/t22-/m1/s1 |
InChI Key |
BJKZYLDYXMQFKW-JOCHJYFZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Benzenecarboximidamide, N-hydroxy-4-[(methylsulfonyl)amino]-](/img/structure/B12049573.png)
![2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B12049576.png)



![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12049606.png)
![4-({[2-(Morpholin-4-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B12049613.png)
![2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl 2-methylbenzoate](/img/structure/B12049615.png)
